MitoBloCK-11

Description

Properties

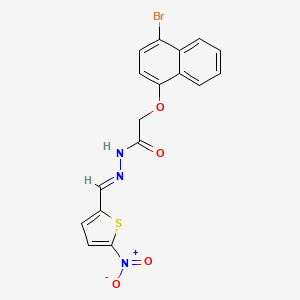

IUPAC Name |

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFLSGAKLBJTB-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MitoBloCK-11: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoBloCK-11 (MB-11) is a novel small molecule inhibitor identified from a chemical screen designed to discover modulators of mitochondrial protein import. Preliminary research suggests that MitoBloCK-11 exerts its inhibitory effect by targeting Seo1, a protein with a newly discovered mitochondrial localization. This document provides a comprehensive overview of the current understanding of MitoBloCK-11's mechanism of action, drawing from available pre-clinical data and related studies on mitochondrial protein import pathways. While a dedicated peer-reviewed publication with exhaustive quantitative data on MitoBloCK-11 is not yet publicly available, this guide synthesizes the existing information to provide a foundational understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Mitochondrial Protein Import via Seo1

MitoBloCK-11 has been identified as an inhibitor of mitochondrial protein import.[1] Its primary molecular target is believed to be Seo1, a protein that was traditionally thought to reside exclusively at the plasma membrane.[1] The discovery of Seo1's mitochondrial localization and its role as a target for MitoBloCK-11 opens new avenues for understanding the intricate processes of mitochondrial protein transport.

The proposed mechanism of action is that MitoBloCK-11 specifically interferes with the import of a subset of mitochondrial precursor proteins that contain hydrophobic segments.[2] It is suggested to act through the transport protein Seo1, while not affecting the well-characterized import receptors Tom70 or Tom20.[2] This specificity suggests a novel or alternative import pathway mediated by Seo1.

Diagram of Proposed MitoBloCK-11 Mechanism of Action

Caption: Proposed mechanism of MitoBloCK-11 action.

Quantitative Data

As of the latest available information, specific quantitative data for MitoBloCK-11, such as IC50 values for Seo1 inhibition or dose-response curves for the inhibition of mitochondrial protein import, have not been published in peer-reviewed literature. The data presented below for other members of the MitoBloCK family are for comparative purposes and to provide context for the potential potency of this class of compounds.

Table 1: IC50 Values of Related MitoBloCK Compounds

| Compound | Target | Assay | IC50 (µM) | Reference |

| MitoBloCK-6 | Erv1/ALR | In vitro Amplex Red-HRP assay | 0.7 - 0.9 | [3] |

| MitoBloCK-8 | ALR | In vitro Amplex Red-HRP assay | 9.02 | [1] |

| MitoBloCK-9 | ALR | In vitro Amplex Red-HRP assay | 2.15 | [1] |

| MitoBloCK-13 | ALR | In vitro Amplex Red-HRP assay | 10.7 | [1] |

Experimental Protocols

The following is a generalized protocol for an in vitro mitochondrial protein import assay, which can be adapted to study the effects of MitoBloCK-11. This protocol is based on standard methodologies used in the field.

In Vitro Mitochondrial Protein Import Assay

Objective: To assess the inhibitory effect of MitoBloCK-11 on the import of a radiolabeled mitochondrial precursor protein into isolated yeast or mammalian mitochondria.

Materials:

-

Isolated mitochondria (from yeast or cultured mammalian cells)

-

Radiolabeled precursor protein (e.g., ³⁵S-methionine-labeled)

-

MitoBloCK-11 stock solution (in DMSO)

-

Import buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2)

-

ATP regeneration system (ATP, creatine (B1669601) phosphate, creatine kinase)

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Workflow Diagram:

Caption: Workflow for an in vitro mitochondrial protein import assay.

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from yeast spheroplasts or cultured mammalian cells by differential centrifugation. Resuspend the mitochondrial pellet in import buffer.

-

Precursor Protein Synthesis: Synthesize the desired mitochondrial precursor protein in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of ³⁵S-methionine.

-

Import Reaction: a. Pre-incubate isolated mitochondria with varying concentrations of MitoBloCK-11 or vehicle (DMSO) for 10-15 minutes at 25°C. b. Initiate the import reaction by adding the radiolabeled precursor protein and an ATP regeneration system. c. Incubate the reaction at 25°C for various time points (e.g., 5, 10, 20, 30 minutes).

-

Protease Treatment: Stop the import reaction by placing the tubes on ice. Treat one set of samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface. A control sample without protease treatment should also be included.

-

Inactivation of Protease: Inactivate Proteinase K by adding PMSF.

-

Mitochondrial Lysis and Analysis: Re-isolate the mitochondria by centrifugation, lyse the pellet, and separate the proteins by SDS-PAGE.

-

Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. The intensity of the band corresponding to the mature, imported protein is quantified to determine the extent of import inhibition by MitoBloCK-11.

Signaling Pathway Context: Mitochondrial Protein Import and Quality Control

Mitochondrial protein import is a fundamental process for cellular homeostasis. The majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle through a series of sophisticated protein translocases.

General Mitochondrial Protein Import Pathways:

Caption: Overview of major mitochondrial protein import pathways.

The discovery of MitoBloCK-11 and its putative target Seo1 suggests an additional, less-characterized pathway for the import of certain precursor proteins. Disruption of mitochondrial protein import can lead to the accumulation of misfolded proteins in the cytosol and trigger cellular stress responses, including the mitochondrial unfolded protein response (UPRmt). Furthermore, defects in mitochondrial protein import and quality control are linked to neurodegenerative diseases, such as Parkinson's disease, through pathways involving PINK1 and Parkin.[1][4] While the direct involvement of MitoBloCK-11 in modulating the PINK1/Parkin pathway has not been definitively established, the study of other MitoBloCK compounds suggests this is a plausible area for future investigation.

Conclusion and Future Directions

MitoBloCK-11 represents a promising chemical probe for dissecting a potentially novel mitochondrial protein import pathway mediated by Seo1. Its ability to selectively inhibit the import of hydrophobic precursor proteins makes it a valuable tool for studying the biogenesis of specific classes of mitochondrial proteins.

Future research should focus on:

-

Definitive Target Validation: Confirming the direct interaction between MitoBloCK-11 and Seo1 and elucidating the precise binding site.

-

Quantitative Characterization: Determining the IC50 of MitoBloCK-11 for Seo1-mediated import and conducting comprehensive dose-response studies.

-

Pathway Elucidation: Identifying the downstream consequences of Seo1 inhibition and exploring the potential link between the Seo1-dependent import pathway and mitochondrial quality control mechanisms like the PINK1/Parkin pathway.

-

Structural Studies: Obtaining the co-crystal structure of MitoBloCK-11 bound to Seo1 to guide the development of more potent and specific second-generation inhibitors.

The continued investigation of MitoBloCK-11 and its mechanism of action will undoubtedly contribute to a deeper understanding of mitochondrial protein import and its role in health and disease, offering potential new therapeutic avenues for a range of mitochondrial-related disorders.

References

- 1. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MitoBloCK-11 (MB-11) | TargetMol [targetmol.com]

- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PubMed [pubmed.ncbi.nlm.nih.gov]

MitoBloCK-11: A Technical Guide to its Mitochondrial Target and Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoBloCK-11 is a novel small molecule inhibitor that targets the intricate machinery of mitochondrial protein import. This technical guide provides a comprehensive overview of its primary target, proposed mechanism of action, and its potential implications in cellular pathways, particularly in the context of mitochondrial quality control. The document includes a summary of available quantitative data on related compounds, a detailed experimental protocol for assessing mitochondrial protein import, and visual diagrams of key cellular pathways and experimental workflows.

Introduction

Mitochondria are central to cellular metabolism, energy production, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized in the cytoplasm, and subsequently imported into the organelle through a sophisticated network of protein translocases. Disruption of this protein import process is implicated in a variety of cellular dysfunctions and disease states. Small molecule inhibitors of mitochondrial protein import, such as the MitoBloCK family of compounds, are invaluable tools for dissecting these pathways and hold therapeutic potential. MitoBloCK-11 has emerged as a specific inhibitor of a key component of this import machinery, offering a unique opportunity to probe the consequences of disrupting the import of a specific subset of mitochondrial precursor proteins.

The Target of MitoBloCK-11: Seo1

The primary molecular target of MitoBloCK-11 is believed to be Seo1 , a transport protein located in the mitochondrial outer membrane.[1][2] Unlike the more extensively studied translocases of the outer membrane (TOM) such as Tom70 or Tom20, Seo1 appears to be involved in the import of a select group of precursor proteins characterized by the presence of hydrophobic segments.[1][2] By inhibiting Seo1, MitoBloCK-11 effectively blocks the entry of these specific proteins into the mitochondria, leading to their accumulation in the cytosol and subsequent cellular responses.

Quantitative Data

| Compound | Target | IC50 (µM) | Reference |

| MitoBloCK-6 | Erv1/ALR | 0.9 / 0.7 | [3] |

| MitoBloCK-8 | ALR | 9.02 | [4] |

| MitoBloCK-9 | ALR | 2.15 | [4] |

| MitoBloCK-13 | ALR | 10.7 | [4] |

This table summarizes IC50 values for various MitoBloCK compounds against their respective targets. It is important to note that these targets are different from the proposed target of MitoBloCK-11.

Experimental Protocols

In Vitro Mitochondrial Protein Import Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds like MitoBloCK-11 on the import of precursor proteins into isolated mitochondria. This assay typically utilizes a radiolabeled precursor protein and measures its translocation into the mitochondrial matrix.

Materials:

-

Isolated mitochondria from a suitable source (e.g., cultured cells, yeast)

-

Radiolabeled precursor protein (e.g., 35S-methionine labeled)

-

Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 1 mM DTT)

-

ATP regenerating system (Creatine kinase and Creatine phosphate)

-

MitoBloCK-11 (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Proteinase K

-

PMSF (Phenylmethylsulfonyl fluoride)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Mitochondrial Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Precursor Protein Synthesis: Synthesize the desired radiolabeled precursor protein using an in vitro transcription/translation system with 35S-methionine.

-

Import Reaction Setup:

-

In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg) with import buffer.

-

Add the ATP regenerating system to energize the mitochondria.

-

Add MitoBloCK-11 at various concentrations (a vehicle control with DMSO alone should be included). Pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

-

Import Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 5, 10, 20, 30 minutes).

-

Stopping the Reaction: Stop the import reaction by placing the tubes on ice and adding a membrane potential dissipator (e.g., CCCP or valinomycin) to prevent further import.

-

Protease Treatment: To remove any non-imported precursor protein attached to the outside of the mitochondria, treat the samples with Proteinase K on ice for 15-30 minutes.

-

Protease Inactivation: Inactivate Proteinase K by adding PMSF.

-

Mitochondrial Pelletting: Pellet the mitochondria by centrifugation.

-

Sample Preparation for Analysis: Carefully remove the supernatant and resuspend the mitochondrial pellet in SDS-PAGE loading buffer.

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the imported radiolabeled protein. The intensity of the band corresponding to the mature, imported protein is quantified to determine the extent of import inhibition.

Visualizations

Logical Workflow for Mitochondrial Protein Import Assay

Caption: A logical workflow diagram illustrating the key steps of an in vitro mitochondrial protein import assay.

Signaling Pathway: PINK1/Parkin-Mediated Mitophagy

Inhibition of mitochondrial protein import can lead to mitochondrial dysfunction, a key trigger for the PINK1/Parkin-mediated mitophagy pathway. This pathway is a critical cellular quality control mechanism for the removal of damaged mitochondria.

Caption: A diagram of the PINK1/Parkin signaling pathway for mitophagy, initiated by mitochondrial dysfunction.

Conclusion

MitoBloCK-11 is a valuable chemical probe for studying the role of Seo1-mediated mitochondrial protein import. While further research is needed to fully elucidate its precise mechanism of action and to quantify its inhibitory potency, the available information and related experimental approaches provide a solid foundation for its use in dissecting the complex interplay between mitochondrial protein import, organelle quality control, and cellular homeostasis. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the function of MitoBloCK-11 and its potential as a modulator of mitochondrial biology.

References

- 1. MitoBloCK-11 (MB-11) | TargetMol [targetmol.com]

- 2. PINK1 import regulation; a fine system to convey mitochondrial stress to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The PINK1/Parkin Pathway and Mitochondrial Quality Control

A Note on MitoBloCK-11: Extensive literature review reveals no direct scientific evidence linking the small molecule MitoBloCK-11 to the PINK1/Parkin pathway. The "MitoBloCK" series of compounds are primarily characterized as inhibitors of mitochondrial protein import machinery, targeting pathways such as the mitochondrial intermembrane space assembly (MIA) pathway. This guide will, therefore, provide a detailed exploration of the well-established PINK1/Parkin pathway and a separate technical overview of the known mechanisms of MitoBloCK compounds.

Part 1: The PINK1/Parkin Signaling Pathway in Mitophagy

The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin (encoded by the PARK2 gene) are central players in a critical mitochondrial quality control pathway that leads to the selective removal of damaged mitochondria, a process known as mitophagy.[1] Dysregulation of this pathway is strongly implicated in the pathogenesis of neurodegenerative conditions, most notably Parkinson's disease.[2]

Core Mechanism of Action

Under basal conditions in healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by mitochondrial processing peptidases and the presenilin-associated rhomboid-like protease (PARL), and subsequently degraded by the proteasome. This process keeps cytosolic PINK1 levels low.[3]

Upon mitochondrial damage, characterized by the loss of mitochondrial membrane potential (ΔΨm), the import of PINK1 is arrested. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[4] On the OMM, PINK1 dimerizes and autophosphorylates, activating its kinase function.

Activated PINK1 then phosphorylates ubiquitin molecules at the serine 65 residue (pS65-Ub) on the OMM.[3] This phosphorylation event serves as a recruitment signal for cytosolic Parkin. Parkin, upon binding to pS65-Ub, is itself phosphorylated by PINK1 at a corresponding serine residue in its ubiquitin-like (Ubl) domain. This dual phosphorylation mechanism fully activates Parkin's E3 ligase activity.[3]

Once activated, Parkin ubiquitinates a multitude of OMM proteins, creating polyubiquitin (B1169507) chains that act as a signal for the recruitment of autophagy receptors such as NDP52 and Optineurin. These receptors, in turn, bind to LC3 on the nascent autophagosome, thereby tethering the damaged mitochondrion to the autophagy machinery for subsequent lysosomal degradation.[5]

Signaling Pathway Diagram

Caption: The PINK1/Parkin pathway for selective mitophagy.

Quantitative Data

| Parameter | Condition | Value | Cell Type | Reference |

| PINK1 accumulation on OMM | Mitochondrial depolarization (CCCP treatment) | >5-fold increase | HeLa cells | [3] |

| Ubiquitin phosphorylation (pS65-Ub) | Mitochondrial depolarization (CCCP treatment) | Time-dependent increase | SH-SY5Y cells | [6] |

| Parkin recruitment to mitochondria | Mitochondrial depolarization (CCCP treatment) | Significant cytosolic to mitochondrial translocation | Multiple cell lines | [4] |

Experimental Protocols

1. Parkin Recruitment Assay (Immunofluorescence)

-

Objective: To visualize the translocation of Parkin from the cytosol to damaged mitochondria.

-

Methodology:

-

Culture cells (e.g., HeLa cells stably expressing YFP-Parkin) on glass coverslips.

-

Label mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos) for 30 minutes.

-

Induce mitochondrial damage by treating cells with a mitochondrial uncoupler (e.g., 10 µM CCCP) for 1-3 hours.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

Mount coverslips on slides with a DAPI-containing mounting medium.

-

Visualize cells using a fluorescence microscope. Parkin translocation is observed as the co-localization of YFP-Parkin signal with the MitoTracker signal.

-

2. Mitophagy Assay (Western Blot)

-

Objective: To quantify the degradation of mitochondrial proteins as a readout of mitophagy.

-

Methodology:

-

Plate cells and treat with a mitochondrial damaging agent (e.g., Antimycin A/Oligomycin) for an extended period (e.g., 24 hours).

-

Lyse cells and quantify total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with antibodies against specific mitochondrial proteins (e.g., COX-II, TOM20) and a loading control (e.g., β-actin).

-

A decrease in the levels of mitochondrial proteins relative to the loading control indicates mitophagy-mediated degradation.

-

Part 2: MitoBloCK Compounds - Inhibitors of Mitochondrial Protein Import

The "MitoBloCK" family of small molecules are chemical probes designed to inhibit various stages of mitochondrial protein import.[7] These compounds are valuable tools for dissecting the complex machinery that transports nuclear-encoded proteins into the different mitochondrial compartments.

Known Mechanisms of Action

MitoBloCK compounds do not have a single, uniform mechanism of action; instead, different members of the family target distinct protein import pathways:

-

MitoBloCK-6: This compound has been shown to inhibit the mitochondrial disulfide relay system, also known as the MIA pathway.[8] It targets the sulfhydryl oxidase Erv1/ALR, which is essential for the import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[9] By inhibiting Erv1, MitoBloCK-6 prevents the re-oxidation of the import receptor Mia40, thus stalling the import process.[8]

-

Other MitoBloCKs: A library of MitoBloCK compounds (including MB-5, -7, -8, -9, and -13) has been characterized for their interaction with ALR, indicating a focus on modulating the MIA pathway.[7]

Experimental Workflow for Screening MitoBloCK Compounds

Caption: A generalized workflow for the screening and validation of MitoBloCK compounds.

Quantitative Data for MitoBloCK Compounds

| Compound | Target Pathway/Protein | Effect | Concentration | Reference |

| MitoBloCK-6 | MIA Pathway (Erv1/ALR) | Attenuated import of Erv1 substrates | Not specified | [8] |

| MitoBloCK-6 | MIA Pathway (Erv1/ALR) | Inhibited oxidation of Tim13 and Cmc1 | Not specified | [8] |

Experimental Protocols

1. In Vitro Mitochondrial Protein Import Assay

-

Objective: To assess the effect of a MitoBloCK compound on the import of a specific mitochondrial precursor protein.

-

Methodology:

-

Isolate mitochondria from yeast or mammalian cells.

-

Synthesize a radiolabeled mitochondrial precursor protein (e.g., using an in vitro transcription/translation system).

-

Incubate the isolated mitochondria with the radiolabeled precursor in the presence of the MitoBloCK compound or vehicle control (DMSO).

-

Stop the import reaction by placing samples on ice and adding a protease (e.g., trypsin) to digest any non-imported precursor protein.

-

Re-isolate the mitochondria and analyze the imported, protease-protected protein by SDS-PAGE and autoradiography.

-

2. 2D NMR Spectroscopy for Target Engagement

-

Objective: To determine if a MitoBloCK compound directly binds to its putative protein target and to map the binding site.

-

Methodology:

-

Express and purify the target protein (e.g., ALR) with 15N labeling.

-

Acquire a 1H-15N HSQC spectrum of the protein in the absence of the compound. This provides a "fingerprint" of the protein's amide signals.

-

Titrate in the MitoBloCK compound and acquire a series of 1H-15N HSQC spectra.

-

Analyze the chemical shift perturbations (changes in the positions of the peaks) to identify the amino acid residues in the protein that are affected by the binding of the compound.[7]

-

This technical guide provides a comprehensive overview of the PINK1/Parkin pathway and the current understanding of MitoBloCK compounds. While no direct link between MitoBloCK-11 and the PINK1 pathway has been established, the study of both mitochondrial quality control and protein import is crucial for advancing our understanding of cellular homeostasis and the molecular basis of various human diseases.

References

- 1. Mitophagy: a complex mechanism of mitochondrial removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The mitophagy pathway and its implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PINK1 Loss of Function Selectively Alters the Mitochondrial‐Derived Vesicle Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Small Molecule Inhibitors of Mitochondrial Protein Import

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with the study of small molecule inhibitors of mitochondrial protein import. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to understand, evaluate, and utilize these powerful tools in their work. The guide details the mechanisms of action of key inhibitors, provides structured quantitative data for easy comparison, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.

Introduction to Mitochondrial Protein Import

The vast majority of mitochondrial proteins are encoded by nuclear DNA, synthesized on cytosolic ribosomes, and subsequently imported into the organelle. This intricate process is mediated by a sophisticated machinery of translocases located in the outer and inner mitochondrial membranes, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. The proper functioning of this import machinery is crucial for mitochondrial biogenesis, cellular metabolism, and overall cell health. Dysregulation of mitochondrial protein import has been implicated in a range of pathologies, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of this process are invaluable research tools for dissecting the import pathways and hold potential as novel therapeutic agents.

Key Small Molecule Inhibitors of Mitochondrial Import

Several small molecules have been identified that inhibit distinct stages and components of the mitochondrial protein import machinery. This section details the mechanisms of some of the most well-characterized inhibitors.

MitoBloCKs: A Class of Potent Import Inhibitors

The "MitoBloCK" (Mitochondrial Import Blockers) compounds were identified through chemical-genetic screens in yeast and have proven to be valuable probes for studying mitochondrial protein import in both yeast and mammalian systems.

-

MitoBloCK-1: This compound was identified in a screen for molecules that are synthetically lethal with a temperature-sensitive mutant of TIM10. MitoBloCK-1 specifically attenuates the import of proteins destined for the inner mitochondrial membrane that utilize the TIM22 pathway, such as the ADP/ATP carrier. It is thought to act at an early stage of translocation by impeding the binding of the Tim9-Tim10 chaperone complex in the intermembrane space to the substrate as it emerges from the TOM complex.

-

MitoBloCK-6: This inhibitor targets the mitochondrial disulfide relay system, specifically the essential sulfhydryl oxidase Erv1 (also known as ALR in mammals). The disulfide relay is crucial for the import and folding of cysteine-rich proteins in the intermembrane space, including the small Tim chaperones. By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the import of a subset of mitochondrial proteins. It has been shown to be selectively cytotoxic to acute myeloid leukemia (AML) cells and stem cells.

-

MB-10 (MitoBloCK-10): MB-10 was identified in a screen for compounds that inhibit the import of substrates requiring the TIM23 translocon. It specifically targets Tim44, a key component of the Presequence translocase-Associated Motor (PAM) complex. Tim44 anchors the mitochondrial Hsp70 (mtHsp70) to the TIM23 complex, and the ATP-dependent action of mtHsp70 is essential for pulling the preprotein into the mitochondrial matrix. MB-10 binds to a specific pocket in the C-terminal domain of Tim44, thereby attenuating PAM complex activity.

t-2-Hexadecenal (t-2-hex): A Lipid Aldehyde Inhibitor

t-2-Hexadecenal is a naturally occurring pro-apoptotic lipid aldehyde that has been shown to inhibit mitochondrial protein import. Its mechanism of action involves the covalent modification of several subunits of the TOM complex, including the central channel-forming protein Tom40. This modification disrupts the translocation of precursor proteins across the outer mitochondrial membrane, leading to their accumulation in the cytosol and triggering a proteostatic stress response.

Stendomycin: A Specific TIM23 Complex Inhibitor

Stendomycin is a natural product that has been identified as a potent and specific inhibitor of the TIM23 complex in both yeast and mammalian cells. The TIM23 complex is responsible for the import of proteins with N-terminal presequences into the mitochondrial matrix and inner membrane. Stendomycin's specific blockade of this complex makes it a valuable tool for studying TIM23-dependent import pathways.

Dihydroartemisinin (DHA): A TOM70 Inhibitor

Dihydroartemisinin (DHA), a derivative of the antimalarial drug artemisinin, has been shown to target the outer mitochondrial membrane protein TOM70. By inhibiting TOM70, DHA disrupts mitochondrial homeostasis, leading to mitochondrial DNA damage and its release into the cytoplasm. This, in turn, activates the cGAS/STING/NLRP3 signaling pathway, inducing pyroptosis in lung cancer cells.

Quantitative Data on Mitochondrial Import Inhibitors

The following table summarizes the available quantitative data for the discussed inhibitors, providing a basis for experimental design and comparison.

| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell/System Type | Reference(s) |

| MitoBloCK-1 | Tim9-Tim10 complex binding to substrate | 10 µM (growth inhibition of tim10-1 mutant) | Saccharomyces cerevisiae | |

| MitoBloCK-6 | Erv1/ALR | IC50: 900 nM (Erv1), 700 nM (ALR), 1.4 µM (Erv2) | In vitro enzyme assay | |

| IC50: 5-10 µM | Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | |||

| 2 µM (inhibited clonogenic growth >64%) | Primary AML cells | |||

| ~20 µM (induces apoptosis) | Human embryonic stem cells | |||

| MB-10 | Tim44 (PAM complex) | MIC50: ~8 µM | Saccharomyces cerevisiae | |

| 100 µM (inhibited import by ~80%) | Isolated yeast mitochondria | |||

| 25 µM (inhibited angiogenesis) | Human Umbilical Vein Endothelial Cells (HUVECs) | |||

| t-2-hexadecenal | TOM complex (Tom40, Tom20, Tom70) | ≥5 µM (significantly inhibited import) | Saccharomyces cerevisiae | |

| Stendomycin | TIM23 complex | Concentration-dependent accumulation of precursors | Saccharomyces cerevisiae | |

| DHA | TOM70 | Not specified | Lung cancer cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize small molecule inhibitors of mitochondrial import.

In Vitro Mitochondrial Protein Import Assay with Radiolabeled Precursors

This classic assay directly measures the import of a specific protein into isolated mitochondria.

Materials:

-

Isolated mitochondria from cultured cells or yeast

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

-

[³⁵S]-Methionine

-

Plasmid DNA encoding the mitochondrial precursor protein of interest (e.g., Su9-DHFR)

-

Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 5 mM DTT)

-

ATP, GTP, creatine (B1669601) phosphate, creatine kinase

-

Valinomycin (B1682140) (as a negative control to dissipate membrane potential)

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Methodology:

-

In Vitro Transcription and Translation:

-

Synthesize the radiolabeled precursor protein using an in vitro transcription/translation system in the presence of [³⁵S]-Methionine, following the manufacturer's instructions.

-

-

Mitochondrial Import Reaction:

-

Isolate mitochondria from the chosen cell type and determine the protein concentration.

-

In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg) with import buffer and an ATP regenerating system (ATP, creatine phosphate, creatine kinase).

-

Add the small molecule inhibitor at the desired concentration (or DMSO as a vehicle control). Pre-incubate for a specified time if necessary.

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

Incubate at the appropriate temperature (e.g., 25°C or 30°C) for various time points (e.g., 0, 5, 15, 30 minutes).

-

For a negative control, pre-treat mitochondria with valinomycin to dissipate the inner membrane potential, which is required for the import of many proteins.

-

-

Protease Treatment:

-

Stop the import reaction by placing the tubes on ice.

-

To remove non-imported precursor protein that is adhered to the outside of the mitochondria, treat the samples with Proteinase K on ice.

-

Stop the protease digestion by adding PMSF.

-

-

Analysis:

-

Pellet the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled imported protein. The imported protein will be protected from Proteinase K digestion and will appear as a band of the correct molecular weight.

-

MTS-eGFP Mitochondrial Import Assay in Living Cells

This fluorescence-based assay allows for the quantitative analysis of mitochondrial protein import in intact cells.

Materials:

-

Mammalian cell line stably expressing a doxycycline-inducible mitochondrial targeting sequence (MTS)-eGFP construct.

-

Cell culture medium and supplements.

-

MitoTracker Deep Red FM.

-

Small molecule inhibitor of interest.

-

Fluorescence microscope with live-cell imaging capabilities.

-

Image analysis software (e.g., ImageJ with a colocalization plugin).

Methodology:

-

Cell Culture and Treatment:

-

Plate the MTS-eGFP expressing cells in a suitable imaging dish (e.g., 96-well plate).

-

Prepare a treatment solution containing the small molecule inhibitor at the desired concentration and doxycycline (to induce MTS-eGFP expression) in the cell culture medium.

-

Treat the cells with the inhibitor and doxycycline solution and incubate for a defined period (e.g., 6 hours).

-

-

Mitochondrial Staining and Imaging:

-

Stain the mitochondria by incubating the cells with MitoTracker Deep Red FM.

-

Acquire images of the cells using a fluorescence microscope, capturing both the eGFP signal (green channel) and the MitoTracker signal (far-red channel).

-

-

Image Analysis:

-

Quantify the colocalization between the MTS-eGFP signal and the MitoTracker signal using image analysis software. A decrease in colocalization indicates an inhibition of mitochondrial import, as the MTS-eGFP protein accumulates in the cytosol.

-

Calculate a colocalization coefficient (e.g., Pearson's correlation coefficient) for each condition.

-

Signaling Pathways and Workflows

Inhibition of mitochondrial protein import triggers distinct cellular stress responses. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a common experimental workflow for inhibitor discovery.

Mitochondrial Import Stress Response Pathway

Caption: Stress response to mitochondrial import inhibition.

Mitochondrial Unfolded Protein Response (UPRmt) Pathway

Caption: The UPRmt signaling cascade.

Experimental Workflow: Chemical-Genetic Screen for Import Inhibitors

Caption: Workflow for inhibitor discovery.

Conclusion

Small molecule inhibitors of mitochondrial protein import are indispensable tools for cell biology research and represent a promising avenue for the development of novel therapeutics. This guide has provided a detailed overview of the key inhibitors, their mechanisms of action, and the experimental approaches used to study them. By leveraging the information and protocols presented herein, researchers can further unravel the complexities of mitochondrial biology and explore new strategies for treating diseases associated with mitochondrial dysfunction.

An In-depth Technical Guide on the Putative Effects of MitoBloCK-11 on Zebrafish Development: A Surrogate Study Based on MitoBloCK-6

Disclaimer: As of the latest literature review, specific data regarding the effects of MitoBloCK-11 on zebrafish development are not publicly available. This technical guide has been constructed using data from a closely related small molecule, MitoBloCK-6 , which also targets mitochondrial protein import. The information presented herein serves as a surrogate to anticipate the potential effects and experimental approaches for MitoBloCK-11.

Introduction

Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a variety of developmental defects and diseases. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying mitochondrial function and for the in vivo screening of compounds that modulate mitochondrial activity.[1][2] Its external fertilization, optical transparency during embryogenesis, and rapid development make it an ideal system for observing the real-time effects of small molecules on organogenesis.[3] This guide focuses on the effects of MitoBloCK-6, a small molecule inhibitor of the mitochondrial disulfide relay system, on zebrafish development, providing a framework for potential studies on the related compound, MitoBloCK-11.

Core Concepts: The Mitochondrial Disulfide Relay System

MitoBloCK-6 inhibits the mitochondrial disulfide relay system, specifically targeting Erv1/ALR, a crucial component for the import of cysteine-rich proteins into the mitochondrial intermembrane space.[4][5] This system is essential for the proper folding and function of various mitochondrial proteins, including those involved in the electron transport chain. Disruption of this pathway can lead to impaired mitochondrial respiration, increased oxidative stress, and ultimately, apoptosis.

Data Presentation: Effects of MitoBloCK-6 on Zebrafish Development

The following table summarizes the observed effects of MitoBloCK-6 on zebrafish embryos.

| Developmental Stage | Concentration of MitoBloCK-6 | Observed Phenotype | Reference |

| 72 hours post-fertilization (hpf) | 2.5 µM | Impaired cardiac development, pericardial edema. | [5] |

| 72 hpf | 2.5 µM | Reduced and disorganized erythrocytes, indicative of impaired hematopoiesis. | [5] |

| 72 hpf | 2.5 µM | Overall delayed development and morphological abnormalities. | [5] |

Experimental Protocols

Zebrafish Maintenance and Embryo Collection

-

Animal Husbandry: Adult zebrafish are maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

-

Breeding: Embryos are obtained from natural spawning by placing male and female fish in a breeding tank with a divider the evening before collection. The divider is removed in the morning, and fertilized eggs are collected within 30 minutes.

-

Embryo Media: Collected embryos are washed and maintained in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

MitoBloCK-6 Exposure

-

Stock Solution: A stock solution of MitoBloCK-6 is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: The stock solution is diluted in E3 medium to the desired final concentration (e.g., 2.5 µM). A vehicle control with the same percentage of DMSO (e.g., 1%) is run in parallel.[5]

-

Exposure: Healthy, fertilized embryos at 3 hours post-fertilization (hpf) are placed in petri dishes containing the MitoBloCK-6 working solution or vehicle control.[5]

-

Incubation: Embryos are incubated at 28.5°C and observed at regular intervals (e.g., 24, 48, 72 hpf) for developmental abnormalities.

Phenotypic Analysis

-

Microscopy: Live embryos are periodically examined under a stereomicroscope to assess gross morphology, heart rate, blood circulation, and the presence of edema.

-

Erythrocyte Staining: To visualize red blood cells, embryos at 72 hpf are stained with o-dianisidine.[5]

-

Cardiac-Specific Visualization: A transgenic zebrafish line with a cardiac-specific fluorescent reporter (e.g., cmlc2:DsRed) can be used to visualize heart development in detail.[5]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of MitoBloCK-6 inhibition of mitochondrial protein import.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing MitoBloCK-6 toxicity in zebrafish.

Conclusion

The study of MitoBloCK-6 in zebrafish provides a valuable paradigm for understanding the developmental consequences of inhibiting the mitochondrial disulfide relay system. The observed cardiac and hematopoietic defects highlight the critical role of this pathway in organogenesis.[5] Future investigations into MitoBloCK-11 could leverage these established protocols to elucidate its specific effects and mechanism of action. The zebrafish model remains an invaluable tool for the in vivo assessment of novel mitochondria-targeted therapeutics and toxicants.

References

- 1. How mitochondrial dysfunction affects zebrafish development and cardiovascular function: an in vivo model for testing mitochondria-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fishing in the Cell Powerhouse: Zebrafish as A Tool for Exploration of Mitochondrial Defects Affecting the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling MitoBloCK-11: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoBloCK-11 (MB-11) is a novel small molecule inhibitor of mitochondrial protein import, identified through a chemical screen for modulators of mitochondrial biogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MitoBloCK-11. It is intended to serve as a resource for researchers in mitochondrial biology, drug discovery, and related fields, offering detailed experimental protocols and a summary of key quantitative data. MitoBloCK-11 has been shown to act as an inhibitor of the transport protein Seo1, affecting the import of precursor proteins containing hydrophobic segments. Its activity has been demonstrated in yeast-based assays and in zebrafish development models, highlighting its potential as a chemical probe to investigate mitochondrial protein import pathways and their role in cellular processes and disease, including neurodegenerative disorders such as Parkinson's disease.

Discovery of MitoBloCK-11

MitoBloCK-11 was discovered as part of a broader effort within the Carla Koehler laboratory at UCLA to identify small molecule modulators of mitochondrial protein import. The discovery stemmed from a high-throughput chemical screen designed to identify compounds that could rescue a lethal phenotype associated with a temperature-sensitive mutant of a mitochondrial import component. While the specific details of the screen that identified MitoBloCK-11 are not fully published, the general methodology employed in the Koehler lab for similar screens, such as the one that identified MitoBloCK-10, provides a likely framework for its discovery.

Screening Rationale and Methodology

The screening strategy likely involved a yeast-based assay leveraging a strain with a conditional defect in a mitochondrial import pathway. A common approach is the use of a yeast strain expressing a mitochondrial-targeted Ura3 protein (Su9-Ura3). In wild-type yeast, this fusion protein is imported into the mitochondria, rendering the cells unable to grow on a medium lacking uracil (B121893) but containing 5-fluoroorotic acid (5-FOA), which is converted into a toxic product by Ura3 in the cytosol. A defect in mitochondrial import leads to the mislocalization of Su9-Ura3 to the cytosol, allowing the cells to grow on a medium lacking uracil. Small molecules that inhibit mitochondrial protein import would therefore be expected to promote the growth of the Su9-Ura3 expressing strain on a uracil-deficient medium.

Experimental Workflow for Small Molecule Screening

Caption: A generalized workflow for the high-throughput screening process to identify inhibitors of mitochondrial protein import.

Synthesis of MitoBloCK-11

While a specific, detailed synthesis protocol for MitoBloCK-11 has not been published in the primary literature, its chemical structure, 1-(3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)naphthalen-2-ol, suggests a plausible synthetic route based on established methods for pyrazole (B372694) synthesis. The core of the molecule is a substituted pyrazole ring, which can be constructed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of MitoBloCK-11 suggests that the pyrazole core can be formed from the reaction of a naphthalenyl-substituted 1,3-dione with a trifluoromethoxyphenylhydrazine.

Retrosynthetic Pathway for MitoBloCK-11

Caption: A proposed retrosynthetic analysis for the synthesis of MitoBloCK-11.

Hypothetical Synthesis Protocol

Step 1: Synthesis of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one. This starting material can be prepared via a Friedel-Crafts acylation of 2-naphthol.

Step 2: Claisen Condensation. 1-(2-hydroxynaphthalen-1-yl)ethan-1-one can be reacted with ethyl 4-(trifluoromethoxy)benzoate in the presence of a strong base, such as sodium hydride, to form the 1,3-dicarbonyl intermediate, 1-(2-hydroxynaphthalen-1-yl)-3-(4-(trifluoromethoxy)phenyl)propane-1,3-dione.

Step 3: Pyrazole Formation. The resulting 1,3-dione is then cyclized with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux to yield the final product, MitoBloCK-11.

It is crucial to note that this is a proposed synthetic route and has not been experimentally validated from publicly available sources.

Biological Activity and Mechanism of Action

MitoBloCK-11 is an inhibitor of mitochondrial protein import.[1] Its primary target has been identified as Seo1, a transport protein.[1] Unlike other well-characterized components of the mitochondrial import machinery, such as Tom70 and Tom20, Seo1's role is less defined, making MitoBloCK-11 a valuable tool for its study.[1] MitoBloCK-11 specifically inhibits the import of precursor proteins that contain hydrophobic segments.[1]

Signaling Pathway

The precise signaling pathway through which MitoBloCK-11 exerts its effects via Seo1 is still under investigation. However, based on its role in inhibiting the import of hydrophobic precursor proteins, a model can be proposed where MitoBloCK-11 interferes with the recognition or translocation of these specific substrates by Seo1 at the mitochondrial outer membrane.

Proposed Mechanism of MitoBloCK-11 Action

Caption: A diagram illustrating the proposed inhibitory action of MitoBloCK-11 on the Seo1-mediated import of hydrophobic precursor proteins.

Experimental Protocols

Detailed experimental protocols for the assays used to characterize MitoBloCK-11 are crucial for the replication and extension of these findings.

Yeast Uracil Auxotrophy Growth Assay

This assay is used to quantify the inhibition of mitochondrial protein import in a cellular context.

-

Yeast Strain: A strain of Saccharomyces cerevisiae expressing a mitochondrial-targeted Su9-Ura3 fusion protein.

-

Media: Synthetic complete (SC) medium lacking uracil.

-

Procedure:

-

Grow the yeast strain to mid-log phase in liquid SC medium containing uracil.

-

Wash the cells with sterile water to remove residual uracil.

-

Dilute the cells to a starting OD600 of 0.1 in SC medium lacking uracil.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Add various concentrations of MitoBloCK-11 (typically from a DMSO stock solution) to the wells. Include a DMSO-only control.

-

Incubate the plate at 30°C with shaking.

-

Measure the optical density at 600 nm at regular intervals (e.g., every 2 hours) for 24-48 hours using a plate reader.

-

-

Data Analysis: Plot the growth curves (OD600 vs. time) for each concentration of MitoBloCK-11. The concentration that inhibits growth by 50% (IC50) can be calculated from the dose-response curve at a specific time point.

Zebrafish Development Assay

This in vivo assay assesses the organismal-level effects of inhibiting mitochondrial protein import.

-

Organism: Wild-type zebrafish (Danio rerio) embryos.

-

Solutions: E3 embryo medium, MitoBloCK-11 stock solution in DMSO.

-

Procedure:

-

Collect freshly fertilized zebrafish embryos and place them in E3 medium.

-

At 6 hours post-fertilization (hpf), transfer embryos to a 24-well plate (e.g., 10 embryos per well) containing E3 medium.

-

Add various concentrations of MitoBloCK-11 to the wells. Include a DMSO-only control.

-

Incubate the embryos at 28.5°C.

-

Observe and score the embryos for developmental defects at 24, 48, and 72 hpf under a dissecting microscope. Pay attention to phenotypes such as pericardial edema, yolk sac edema, tail curvature, and overall developmental delay.

-

-

Data Analysis: Quantify the percentage of embryos exhibiting specific developmental defects at each concentration of MitoBloCK-11. A dose-response curve can be generated to determine the concentration that causes defects in 50% of the embryos (EC50).

Quantitative Data

Currently, there is limited publicly available quantitative data for MitoBloCK-11. The following table summarizes the known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C17H12BrN3O4S | [1] |

| Molecular Weight | 434.26 g/mol | [1] |

| CAS Number | 413606-16-3 | [1] |

| Solubility in DMSO | 25 mg/mL (57.57 mM) | [1] |

Further studies are required to determine key quantitative metrics such as the IC50 for Seo1 inhibition and the EC50 for its effects on zebrafish development.

Conclusion and Future Directions

MitoBloCK-11 represents a valuable addition to the chemical toolbox for studying mitochondrial protein import. Its specificity for Seo1 provides a unique opportunity to dissect the function of this less-understood transport protein. Future research should focus on elucidating the precise molecular mechanism of inhibition, determining its comprehensive biological activity profile, and exploring its potential as a therapeutic lead in diseases associated with mitochondrial dysfunction. The detailed protocols and information provided in this guide are intended to facilitate these future investigations.

References

The Potential Role of MitoBloCK-11 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathogenesis of PD. This technical guide explores the hypothetical role of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import, in the context of Parkinson's disease research. While direct experimental evidence linking MitoBloCK-11 to PD is currently limited, its known mechanism of action presents a compelling case for its use as a tool to investigate the intricate relationship between mitochondrial protein import and neurodegeneration. This document provides an in-depth overview of the relevant signaling pathways, proposes experimental protocols to investigate the effects of MitoBloCK-11, and presents quantitative data on related compounds to guide future research.

Introduction: Mitochondrial Dysfunction in Parkinson's Disease

Mitochondria are indispensable for neuronal health, providing the necessary energy for synaptic transmission and cellular maintenance. In Parkinson's disease, multiple lines of evidence point to a catastrophic failure of mitochondrial quality control. This includes impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and defects in mitochondrial dynamics (fission and fusion) and mitophagy, the process of clearing damaged mitochondria.

Several genes associated with familial forms of PD are directly involved in mitochondrial function. Notably, mutations in PINK1 (PTEN-induced putative kinase 1) and Parkin (an E3 ubiquitin ligase) disrupt a critical mitochondrial quality control pathway. This pathway is responsible for identifying and removing damaged mitochondria, and its failure leads to the accumulation of dysfunctional organelles, a key factor in the demise of dopaminergic neurons.[1][2]

MitoBloCK-11: A Modulator of Mitochondrial Protein Import

MitoBloCK-11 is a small molecule identified as an inhibitor of mitochondrial protein import.[3] The majority of mitochondrial proteins are encoded by the nuclear genome and must be imported into the mitochondria post-translationally. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes, including the TOM (translocase of the outer membrane) and TIM (translocase of the inner membrane) complexes.

According to available information, MitoBloCK-11 may exert its effects by acting on the transport protein Seo1, though its precise mechanism and target in mammalian cells, particularly neurons, require further investigation.[3][4]

Chemical and Physical Properties of MitoBloCK-11

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂BrN₃O₄S | [3] |

| Molecular Weight | 434.26 g/mol | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | -20°C for long-term storage | [3] |

Hypothetical Role of MitoBloCK-11 in Parkinson's Disease Research

While direct research is lacking, the stated potential for MitoBloCK-11 in the study of autosomal recessive Parkinson's disease and its connection to the PINK1 pathway by a commercial supplier warrants a hypothesis-driven exploration.[4] The PINK1/Parkin pathway is intrinsically linked to mitochondrial protein import. PINK1 is itself imported into healthy mitochondria and rapidly degraded. Upon mitochondrial damage and a drop in membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulation serves as a signal to recruit Parkin, initiating the process of mitophagy.

By inhibiting mitochondrial protein import, MitoBloCK-11 could potentially mimic aspects of mitochondrial stress that trigger the PINK1/Parkin pathway. This would make it a valuable chemical tool to study the initial steps of this critical quality control mechanism.

Proposed Mechanism of Action in a Neuronal Context

It is hypothesized that in neuronal cells, MitoBloCK-11, by inhibiting its putative target (the mammalian homolog of Seo1) or other components of the import machinery, would lead to the accumulation of unprocessed mitochondrial precursor proteins in the cytosol. This "clogging" of the import pathway could induce a state of mitochondrial stress, leading to a decrease in mitochondrial membrane potential and subsequent stabilization of PINK1 on the outer mitochondrial membrane. This, in turn, would trigger the recruitment and activation of Parkin, setting in motion the downstream events of mitophagy.

Proposed Experimental Protocols

To investigate the hypothetical role of MitoBloCK-11 in Parkinson's disease research, a series of in vitro experiments using neuronal cell models are proposed.

Cell Models

-

SH-SY5Y neuroblastoma cells: A human cell line commonly used in PD research. Can be differentiated into a more neuron-like phenotype.

-

Primary neuronal cultures: Derived from rodent models (e.g., cortical or midbrain neurons) to provide a more physiologically relevant system.

-

iPSC-derived dopaminergic neurons: Patient-derived cells carrying PD-associated mutations (e.g., in PINK1 or Parkin) offer a highly relevant disease model.

Experiment 1: Assessing the Effect of MitoBloCK-11 on Mitochondrial Protein Import

Objective: To confirm that MitoBloCK-11 inhibits mitochondrial protein import in neuronal cells.

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells to ~80% confluency. Treat cells with a range of MitoBloCK-11 concentrations (e.g., 1-50 µM, based on data from related compounds) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Western Blot Analysis: Analyze the protein levels of key mitochondrial precursor proteins (e.g., subunits of the electron transport chain) and their mature forms in both cytosolic and mitochondrial fractions. An accumulation of precursor proteins in the cytosol would indicate impaired import.

-

Microscopy: Utilize fluorescently tagged mitochondrial proteins (e.g., mito-GFP) and observe their localization. A diffuse cytosolic signal in MitoBloCK-11-treated cells would suggest an import defect.

References

Unraveling Cellular Transport: A Technical Guide to Seo1 Function and Mitochondrial Protein Import Inhibition

A Note to the Reader: The initial premise of "Seo1-mediated protein import inhibition" does not appear to be a recognized biological process based on current scientific literature. Extensive research has characterized the yeast protein Seo1 as a high-affinity dipeptide transporter located in the plasma membrane. There is no evidence to suggest its direct involvement in the inhibition of protein import into mitochondria or other organelles.

This guide, therefore, addresses the core scientific concepts of your interest in two distinct but related sections. The first part provides a detailed technical overview of the established function of Seo1. The second, more extensive part, delves into the mechanisms of mitochondrial protein import and the known pathways of its inhibition, a field of significant interest in cell biology and drug development.

Part 1: The True Identity of Seo1 - A High-Affinity Dipeptide Transporter

Seo1, a protein found in the budding yeast Saccharomyces cerevisiae, functions as a high-affinity, plasma membrane transporter for the dipeptide γ-glutamyl-methionine (γ-Glu-Met).[1] It plays a crucial role in sulfur metabolism by enabling yeast to utilize alternative sulfur sources from the environment.

Data Presentation: Kinetic Properties of Seo1

The transport activity of Seo1 has been quantitatively characterized, demonstrating its high affinity and specificity for γ-Glu-Met.

| Substrate | Michaelis-Menten Constant (Km) | Notes |

| γ-Glu-Met | 48 µM | High-affinity transport |

| Other Analogs | Not Transported | Includes n-Glu-Met, γ-Glu-Leu, γ-Glu-Cys, etc. |

Table 1: Kinetic parameters of the Seo1 transporter. The low Km value for γ-Glu-Met indicates a strong binding affinity between the transporter and its substrate.[1]

Experimental Protocols: Characterizing Seo1 Transport Activity

1. Yeast Growth Assays:

-

Objective: To determine if yeast can utilize γ-Glu-Met as a sulfur source, implicating a transport mechanism.

-

Methodology:

-

A methionine-auxotrophic yeast strain (e.g., met15Δ) is used, which cannot synthesize its own methionine and requires an external sulfur source.

-

Cells are grown on minimal media plates containing different sulfur sources:

-

Positive control: Methionine

-

Negative control: No sulfur source

-

Test condition: γ-Glu-Met

-

-

Growth is monitored over several days. Robust growth in the presence of γ-Glu-Met suggests its uptake and metabolism.

-

Strains with a deletion of the SEO1 gene (seo1Δ) are used to confirm that Seo1 is responsible for the transport.

-

2. Radiolabeled Substrate Uptake Assay:

-

Objective: To directly measure the transport of γ-Glu-Met into yeast cells and determine the kinetic parameters.

-

Methodology:

-

Yeast cells (wild-type and seo1Δ) are grown to mid-log phase in a liquid medium.

-

Cells are harvested, washed, and resuspended in a buffer.

-

Radiolabeled [³⁵S]γ-Glu-Met is added to the cell suspension.

-

Aliquots are taken at various time points and filtered through a membrane to separate cells from the medium.

-

The radioactivity retained on the filter (representing intracellular [³⁵S]γ-Glu-Met) is measured using a scintillation counter.

-

The initial rates of uptake at different substrate concentrations are used to calculate the Km and Vmax values.

-

Visualization of Seo1 Function

Caption: Functional workflow of the Seo1 transporter.

Part 2: Mechanisms of Mitochondrial Protein Import and Its Inhibition

The vast majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes.

The Canonical Mitochondrial Protein Import Pathway

Mitochondrial precursor proteins typically possess an N-terminal targeting sequence that directs them to the mitochondria.

Caption: Overview of the mitochondrial protein import pathway.

Inhibition of Mitochondrial Protein Import

While a direct role for Seo1 in this process is not documented, mitochondrial protein import can be inhibited through various mechanisms, which are areas of active research for understanding disease and developing therapeutics.

1. Clogging of the Import Channel:

A primary mechanism of import inhibition is the physical obstruction of the TOM or TIM complexes. This can be caused by:

-

Misfolded or aggregated precursor proteins: Proteins that fail to maintain an import-competent (unfolded) state in the cytosol can get stuck in the narrow translocation channels.

-

Mutant precursor proteins: Certain mutations in imported proteins can cause them to become arrested during translocation, effectively "clogging" the import machinery and preventing the import of other proteins.[2][3]

2. Inhibition by Small Molecules:

Certain chemical compounds can interfere with the protein import process. For example, the lipid aldehyde trans-2-hexadecenal (t-2-hex) has been shown to inhibit mitochondrial protein import.[4][5]

-

Mechanism: t-2-hex appears to directly modify components of the TOM complex, including the central Tom40 channel, thereby impairing its function.[4]

Data Presentation: Effects of Import Inhibition

| Inhibitor/Condition | Effect on Protein Import | Cellular Consequence |

| Mutant Aac2 (Yeast ANT1 homolog) | Accumulation at TOM and TIM22 complexes | Impaired respiration, loss of cell viability |

| trans-2-hexadecenal (t-2-hex) | Reduced import of mitochondrial GFP reporter | Accumulation of precursor proteins, proteotoxic stress |

Table 2: Examples of mitochondrial protein import inhibition and their consequences.[2][4]

Experimental Protocols for Studying Protein Import Inhibition

1. In Vitro Mitochondrial Protein Import Assay:

-

Objective: To directly measure the import of a specific protein into isolated mitochondria and assess the effect of potential inhibitors.

-

Methodology:

-

Isolation of Mitochondria: Mitochondria are isolated from yeast or cultured mammalian cells by differential centrifugation.

-

In Vitro Transcription/Translation: The precursor protein of interest is synthesized and radiolabeled (e.g., with ³⁵S-methionine) in a cell-free system like reticulocyte lysate.

-

Import Reaction: The radiolabeled precursor is incubated with the isolated, energized mitochondria at an appropriate temperature (e.g., 30°C). Potential inhibitors are added at this stage.

-

Protease Treatment: After the import reaction, the samples are treated with a protease (e.g., proteinase K) that degrades any non-imported protein remaining on the outside of the mitochondria. Imported proteins are protected within the organelle.

-

Analysis: The samples are analyzed by SDS-PAGE and autoradiography. The presence of a protected, processed (if the targeting sequence is cleaved) protein band indicates successful import. The intensity of this band can be quantified to measure import efficiency.

-

2. Live-Cell Fluorescence-Based Import Assay:

-

Objective: To monitor mitochondrial protein import in living cells and assess the effects of inhibitors.

-

Methodology:

-

Reporter Construct: A reporter protein, such as Green Fluorescent Protein (GFP), is fused with a mitochondrial targeting sequence (MTS-GFP).

-

Cell Transfection/Transformation: The gene for the reporter construct is introduced into cells.

-

Inhibitor Treatment: The cells are treated with the potential inhibitor.

-

Microscopy or Flow Cytometry: The localization and intensity of the GFP signal within the mitochondria are monitored. A decrease in mitochondrial GFP fluorescence upon inhibitor treatment suggests an inhibition of import.

-

Visualization of Import Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen peroxide inhibition of nuclear protein import is mediated by the mitogen-activated protein kinase, ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the import motor in insertion of transmembrane segments by the mitochondrial TIM23 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein import in mitochondria biogenesis: guided by targeting signals and sustained by dedicated chaperones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophobic Protein Precursor Import Assay

For researchers, scientists, and professionals in drug development, understanding the intricacies of mitochondrial protein import is crucial for dissecting cellular health and disease. This guide provides an in-depth overview of the hydrophobic protein precursor import assay, a fundamental technique for studying the transport of nuclear-encoded proteins into mitochondria. We will delve into the core methodologies, present quantitative data, and visualize the complex pathways and workflows involved.

Introduction to Mitochondrial Protein Import

Mitochondria are essential organelles, housing critical metabolic pathways such as oxidative phosphorylation. The majority of mitochondrial proteins are synthesized on cytosolic ribosomes as precursor proteins and must be imported into the correct mitochondrial subcompartment—outer membrane, intermembrane space, inner membrane, or matrix. This process is mediated by a sophisticated machinery of translocases.

The import of hydrophobic membrane proteins, particularly those destined for the inner mitochondrial membrane, presents unique challenges due to their insolubility in the aqueous environments of the cytosol and intermembrane space. These proteins often possess internal, non-cleavable targeting signals rather than the typical N-terminal presequences found on many matrix-targeted proteins. Specialized import pathways and machinery have evolved to handle these hydrophobic precursors, making their study a key area of mitochondrial research.

The In Vitro Mitochondrial Protein Import Assay: A General Overview

The cornerstone for studying this process is the in vitro mitochondrial protein import assay. This technique reconstitutes the import process in a controlled environment by incubating isolated, functional mitochondria with precursor proteins synthesized in a cell-free system.[1][2] The basic workflow allows for the detailed investigation of import kinetics, pathway components, and the effects of specific mutations or chemical compounds.

Core Components of the Assay:

-

Isolated Mitochondria: Functionally intact mitochondria are purified from cell cultures (e.g., HEK293 cells) or tissues.[3]

-

Precursor Proteins: The protein of interest is synthesized and labeled (traditionally with 35S-methionine, or more recently with fluorescent tags) via in vitro transcription and translation, typically using a rabbit reticulocyte lysate system.[4]

-

Import Reaction: Labeled precursors are incubated with the isolated mitochondria in a suitable buffer at a specific temperature (e.g., 30°C).[3]

-

Analysis: The import process is typically stopped by placing the reaction on ice. Non-imported precursor proteins are removed by treatment with an external protease, such as Proteinase K. The mitochondria are then isolated, and the imported, protease-protected proteins are analyzed by SDS-PAGE and autoradiography or fluorescence imaging.[3][4]

Signaling Pathways and Experimental Workflow

The import of proteins into mitochondria is a multi-step process involving several key protein complexes. Hydrophobic inner membrane proteins typically utilize a pathway distinct from the general presequence pathway.

Caption: Import pathway for hydrophobic inner membrane proteins.

The experimental workflow for a typical in vitro import assay follows a logical sequence of steps designed to isolate the import process and allow for its quantitative analysis.

Caption: Experimental workflow of an in vitro mitochondrial protein import assay.

Detailed Experimental Protocols

This section provides a synthesized protocol for a standard in vitro import assay adapted for hydrophobic precursor proteins using isolated mitochondria from human cell lines.

Isolation of Mitochondria from Cultured Human Cells (e.g., HEK293)

-

Cell Culture: Grow HEK293 cells to confluency in standard culture dishes.[5]

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[5]

-

Homogenization: Resuspend the cell pellet in an isotonic mitochondrial isolation buffer (e.g., containing sucrose, MOPS-KOH, and EGTA). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

-

Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard protein assay, such as the Bradford assay.[3] Keep the isolated mitochondria on ice and use them for import assays on the same day.[3]

In Vitro Synthesis and Labeling of Precursor Proteins

-

Plasmid DNA: Use a plasmid containing the cDNA of the hydrophobic protein of interest under the control of an SP6 or T7 promoter.

-

In Vitro Transcription/Translation: Use a commercial kit (e.g., TnT® Coupled Reticulocyte Lysate System).

-

Combine the plasmid DNA, reticulocyte lysate, amino acid mixture lacking methionine, and [35S]-methionine.

-

Incubate the reaction at 30°C for 60-90 minutes to allow for transcription and translation. The resulting lysate contains the radiolabeled precursor protein.[4]

-

The In Vitro Import Reaction

-

Reaction Setup: In a microcentrifuge tube, prepare the import reaction mixture containing import buffer (with an energy source like succinate (B1194679) and ATP), the desired amount of isolated mitochondria (e.g., 25-50 µg), and the reticulocyte lysate containing the labeled precursor protein.[4]

-

Controls: Prepare control reactions, such as a sample kept on ice (0 min time point) and a sample where the mitochondrial membrane potential is dissipated using a chemical uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[3] The import of most proteins into or across the inner membrane is dependent on the membrane potential.[6]

-

Incubation: Incubate the reactions at 30°C for various time points (e.g., 5, 15, 30 minutes) to analyze import kinetics.[3]

-

Stopping the Reaction: Stop the import by placing the tubes on ice.

Protease Protection and Sample Analysis

-

Proteinase K Treatment: To each sample, add Proteinase K (e.g., to a final concentration of 50 µg/mL) to digest any precursor protein that has not been imported into the mitochondria. Incubate on ice for 15-30 minutes.[4] As a control, a sample can be treated with protease in the presence of a detergent (e.g., Triton X-100) to demonstrate that imported proteins are indeed susceptible to digestion when the mitochondrial membranes are solubilized.[3]

-

Inactivating Protease: Stop the protease digestion by adding a protease inhibitor such as PMSF (phenylmethylsulfonyl fluoride).

-

Mitochondrial Reisolation: Pellet the mitochondria by centrifugation at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

SDS-PAGE and Autoradiography:

-

Resuspend the mitochondrial pellet in SDS-PAGE sample buffer.

-